methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
“Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound that contains a pyridine ring and a 1,2,3-triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 1,2,3-triazole derivative. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain a pyridine ring attached to a 1,2,3-triazole ring via a methylene bridge. The carboxylate group would be attached to the 4-position of the triazole ring .
Scientific Research Applications
Structural Diversity in Polymer Complexes
Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, as a positional isomer, significantly influences the structure of polymer complexes. Researchers Cisterna et al. (2018) found that this compound, when combined with Cd(II) ions, leads to the formation of distinct hydrogen bond-induced coordination polymers and three-dimensional coordination polymers. The isomeric effect plays a crucial role in constructing these complexes, offering insights into the design and synthesis of novel metal-organic frameworks with specific properties like thermal and luminescent characteristics (Cisterna et al., 2018).
Luminescent Metallogel Formation
The compound forms the basis of luminescent metallogels, as demonstrated by McCarney et al. (2015). They synthesized ligands based on this compound, which, in combination with Eu(III), formed a red luminescent healable metallogel. This showcases the compound's potential in developing new luminescent materials with healing properties (McCarney et al., 2015).
Catalysis in Homogeneous Reactions
Bolje et al. (2015) explored the compound's utility in homogeneous catalysis. They synthesized various complexes derived from chelating pyridyltriazolylidenes, incorporating the compound as a ligand. These complexes showed remarkable reactivity in transfer hydrogenation of carbonyl groups, highlighting the compound's potential as a catalyst in organic synthesis (Bolje et al., 2015).
Antimicrobial Activity
Komsani et al. (2015) reported on the antimicrobial activity of derivatives of this compound. They synthesized a series of triazole derivatives and evaluated their antibacterial and antifungal activity, with some derivatives exhibiting moderate antimicrobial properties (Komsani et al., 2015).
Photoluminescent Properties in Cluster Assembly
Bai et al. (2015) studied the assembly of photoluminescent [CunIn] clusters using clickable hybrid [N,S] ligands based on 1,2,3-triazole, including this compound. Their research shows how this compound can contribute to the development of materials with unique photoluminescent properties, useful in various applications like sensing and imaging (Bai et al., 2015).
properties
IUPAC Name |
methyl 1-pyridin-3-yltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZBOODLNEROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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